Tris(1,10-phenanthroline-5,6-dione)ruthenium(II) bis(hexafluorophosphate)
Overview
Description
Tris(1,10-phenanthroline-5,6-dione)ruthenium(II) bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C36H18F12N6O6P2Ru and its molecular weight is 1021.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Light-Emitting Electrochemical Cells
Tris(1,10-phenanthroline-5,6-dione)ruthenium(II) bis(hexafluorophosphate) has been utilized in the development of efficient and stable solid-state light-emitting electrochemical cells. A study by Bolink et al. (2006) demonstrated the use of a similar complex, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), which achieved high power efficiency and significantly longer lifetime than cells using tris(bipyridine)ruthenium(II) as the emitting complex (Bolink et al., 2006).
Optical Sensors
The compound's derivatives have been explored for their potential as optical sensors. Jeong et al. (2008) synthesized phenanthroline derivatives with ruthenium complexes that showed changes in fluorescence intensity in response to varying oxygenation levels and pH values, suggesting applications in sensing environments (Jeong et al., 2008).
DNA Binding Properties
Another significant application area is in DNA binding and study. A paper by Haghighi et al. (2013) discussed the synthesis and characterization of a ruthenium(II) complex with 1,10-phenanthroline-5,6-dione, focusing on its DNA binding properties. This research indicates potential applications in biochemistry and molecular biology (Haghighi et al., 2013).
Fluoride Anion Receptors
Research by Mizuno et al. (2002) explored the use of phenanthroline complexes, including tris-1,10-phenanthroline ruthenium(II) derivatives, as efficient fluoride anion receptors. These complexes bind fluoride with high affinity, offering applications in chemical sensing and analysis (Mizuno et al., 2002).
Properties
IUPAC Name |
1,10-phenanthroline-5,6-dione;ruthenium(2+);dihexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H6N2O2.2F6P.Ru/c3*15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAOGZFZNIEFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18F12N6O6P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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